2-[(2-Morpholin-4-yl-1,3-thiazol-5-yl)methyl]isoindole-1,3-dione
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Overview
Description
2-[(2-Morpholin-4-yl-1,3-thiazol-5-yl)methyl]isoindole-1,3-dione is a chemical compound with potential applications in scientific research. This compound is also known as MITD or MitoBloCK-6. It is a small molecule inhibitor of the mitochondrial calcium uniporter (MCU), which is a protein complex that regulates calcium transport into mitochondria.
Scientific Research Applications
Antioxidant Activity
The thiazole moiety is known to exhibit significant antioxidant properties. Antioxidants are crucial in neutralizing free radicals, which can cause oxidative stress leading to cellular damage. The presence of a thiazole ring in the compound’s structure suggests potential utility in developing antioxidant therapies, which could be beneficial in treating diseases associated with oxidative stress, such as neurodegenerative disorders and cancer .
Analgesic and Anti-inflammatory Activity
Compounds containing thiazole rings have been reported to show analgesic and anti-inflammatory activities. This could make the compound a candidate for the development of new pain relief medications, particularly for chronic inflammatory conditions like arthritis. Its efficacy and safety profile would need to be thoroughly evaluated through clinical trials .
Antimicrobial and Antifungal Activity
Thiazole derivatives have been utilized in the creation of antimicrobial and antifungal agents. Given the increasing concern over antibiotic resistance, the compound could be studied for its potential to act against resistant strains of bacteria and fungi, offering a new avenue for infection control .
Antiviral Activity
The structural complexity of “2-[(2-Morpholin-4-yl-1,3-thiazol-5-yl)methyl]isoindole-1,3-dione” might allow it to interact with viral proteins, potentially inhibiting viral replication. Research into its antiviral applications could be particularly relevant for diseases where current treatments are limited or ineffective .
Neuroprotective Activity
Morpholine, a component of the compound, is known to have neuroprotective effects. This suggests that the compound could be researched for its potential use in protecting neuronal health, possibly offering therapeutic benefits for conditions like Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative disorders .
Antitumor and Cytotoxic Activity
Thiazole derivatives have shown promise in antitumor and cytotoxic applications. The compound could be investigated for its ability to inhibit the growth of cancer cells, which might lead to the development of new chemotherapeutic agents. Its impact on various cancer cell lines would be a critical area of study .
Mechanism of Action
Target of Action
The compound 2-[(2-Morpholin-4-yl-1,3-thiazol-5-yl)methyl]isoindole-1,3-dione is a complex molecule that likely interacts with multiple targets. Both thiazole and indole derivatives, which are part of the compound’s structure, have been associated with diverse biological activities .
Mode of Action
Thiazole derivatives have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . Indole derivatives also possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Given the broad spectrum of biological activities associated with thiazole and indole derivatives, it can be inferred that this compound likely interacts with multiple biochemical pathways .
Result of Action
Given the diverse biological activities associated with thiazole and indole derivatives, it can be inferred that this compound likely induces a wide range of molecular and cellular effects .
properties
IUPAC Name |
2-[(2-morpholin-4-yl-1,3-thiazol-5-yl)methyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c20-14-12-3-1-2-4-13(12)15(21)19(14)10-11-9-17-16(23-11)18-5-7-22-8-6-18/h1-4,9H,5-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUSROKGNQXSRTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(S2)CN3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Morpholin-4-yl-1,3-thiazol-5-yl)methyl]isoindole-1,3-dione |
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